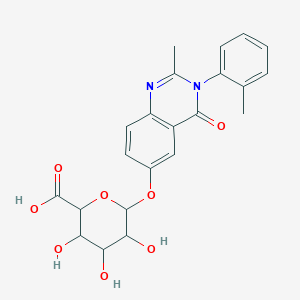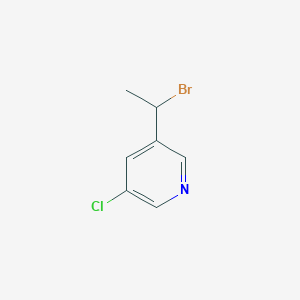
3-(1-Bromoethyl)-5-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromoethyl)-5-cloropiridina es un compuesto orgánico que pertenece a la clase de piridinas halogenadas. Este compuesto presenta un anillo de piridina sustituido con un grupo bromoetílico en la tercera posición y un átomo de cloro en la quinta posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(1-Bromoethyl)-5-cloropiridina típicamente implica la halogenación de derivados de piridina. Un método común es la bromación de 3-etil-5-cloropiridina utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) bajo condiciones controladas. La reacción se suele llevar a cabo en un disolvente inerte como el diclorometano a bajas temperaturas para evitar la sobrominación.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(1-Bromoethyl)-5-cloropiridina se puede escalar optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar reactores de flujo continuo y sistemas automatizados para controlar con precisión la adición de reactivos y mantener las condiciones de temperatura y presión deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(1-Bromoethyl)-5-cloropiridina sufre varios tipos de reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo bromoetílico se puede reemplazar por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos de piridina.
Reducción: El grupo bromoetílico se puede reducir a un grupo etilo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Se utilizan comúnmente reactivos como la azida de sodio o el tiolato de potasio en disolventes apróticos polares (por ejemplo, dimetilformamida).
Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio en éter anhidro.
Principales Productos Formados
Sustitución Nucleofílica: Los productos incluyen 3-(1-azidoethyl)-5-cloropiridina o 3-(1-tioethyl)-5-cloropiridina.
Oxidación: El principal producto es el N-óxido de 3-(1-Bromoethyl)-5-cloropiridina.
Reducción: El principal producto es 3-etil-5-cloropiridina.
Aplicaciones Científicas De Investigación
3-(1-Bromoethyl)-5-cloropiridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, incluidos fármacos y agroquímicos.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como un bloque de construcción para el desarrollo de nuevos medicamentos y agentes terapéuticos.
Industria: Se utiliza en la fabricación de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Bromoethyl)-5-cloropiridina implica su interacción con varios objetivos moleculares. El grupo bromoetílico puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en moléculas biológicas. Esto puede conducir a la formación de enlaces covalentes con proteínas, ADN u otros componentes celulares, lo que puede interrumpir su función normal y provocar efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(1-Bromoethyl)-5-fluoropiridina
- 3-(1-Bromoethyl)-5-metilpiridina
- 3-(1-Bromoethyl)-5-yodopiridina
Comparación
En comparación con estos compuestos similares, 3-(1-Bromoethyl)-5-cloropiridina es único debido a la presencia del átomo de cloro, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede afectar las propiedades electrónicas del compuesto, haciéndolo más o menos reactivo en ciertas reacciones químicas. Además, la presencia de cloro puede afectar la solubilidad y estabilidad del compuesto, que son factores importantes en sus aplicaciones prácticas.
Propiedades
Fórmula molecular |
C7H7BrClN |
|---|---|
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
3-(1-bromoethyl)-5-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3 |
Clave InChI |
RGQBPDUMZDYYBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CN=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
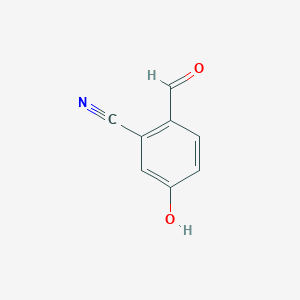
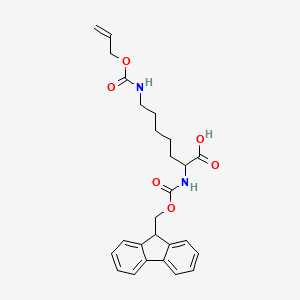
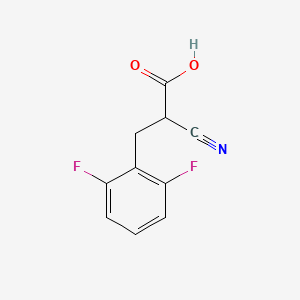
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
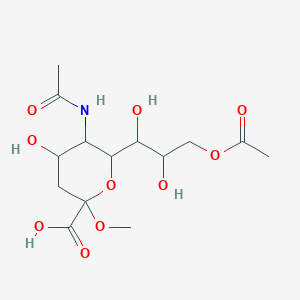
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
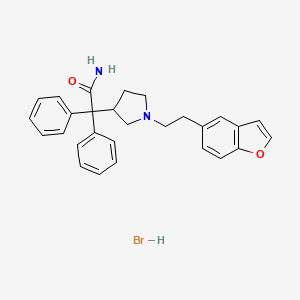
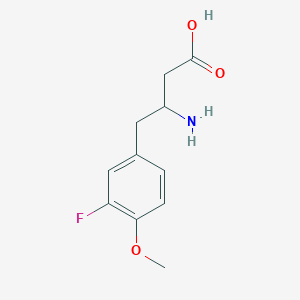
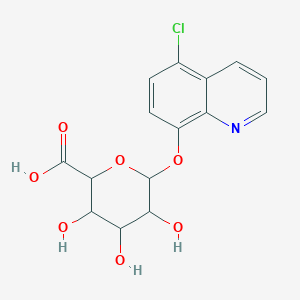
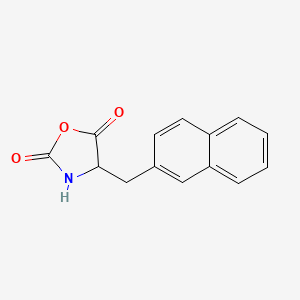
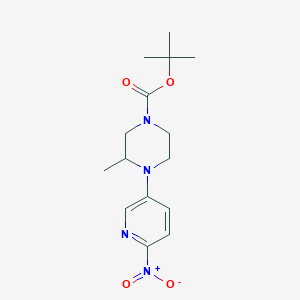
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
